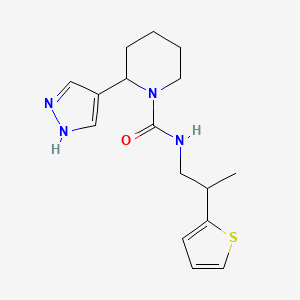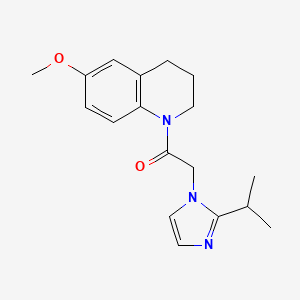![molecular formula C15H18N2O4 B7643515 N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-3,4-dihydroxybenzamide](/img/structure/B7643515.png)
N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-3,4-dihydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-3,4-dihydroxybenzamide, commonly known as DMOP, is a small molecule that has shown great potential in scientific research. DMOP is a benzamide derivative that has been synthesized using various methods. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of DMOP is not fully understood. However, it has been suggested that DMOP exerts its effects through the activation of the Nrf2/ARE pathway. The Nrf2/ARE pathway is a cellular defense mechanism that regulates the expression of various antioxidant and detoxification genes. DMOP has been shown to activate this pathway and increase the expression of antioxidant and detoxification genes, thereby reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
DMOP has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, increase the expression of antioxidant and detoxification genes, and inhibit the growth of cancer cells. DMOP has also been shown to protect neurons from oxidative stress-induced damage and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
DMOP has several advantages and limitations for lab experiments. One of the advantages is its stability in various solvents, which makes it easy to use in various assays. DMOP is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations is its limited solubility in aqueous solutions, which may affect its efficacy in certain assays.
Zukünftige Richtungen
DMOP has shown great potential in various fields of research. Some of the future directions for DMOP research include:
1. Further studies to elucidate the mechanism of action of DMOP.
2. Development of more efficient synthesis methods for DMOP.
3. Investigation of the potential applications of DMOP in other fields of research, such as cardiovascular disease and diabetes.
4. Development of DMOP derivatives with improved efficacy and solubility.
5. Investigation of the potential use of DMOP in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, DMOP is a small molecule that has shown great potential in various fields of scientific research. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in various fields of research. DMOP has several advantages and limitations for lab experiments, and there are several future directions for DMOP research. Overall, DMOP is a promising molecule that has the potential to make a significant impact in the field of scientific research.
Synthesemethoden
DMOP can be synthesized using various methods. One of the most commonly used methods involves the reaction of 3,4-dihydroxybenzoic acid with 3-(3,5-dimethyl-1,2-oxazol-4-yl)propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in anhydrous conditions and the product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
DMOP has shown great potential in various fields of scientific research. It has been extensively studied for its potential applications in cancer research, neuroprotection, and as an anti-inflammatory agent. DMOP has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to protect neurons from oxidative stress-induced damage and reduce inflammation in various animal models.
Eigenschaften
IUPAC Name |
N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-3,4-dihydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-9-12(10(2)21-17-9)4-3-7-16-15(20)11-5-6-13(18)14(19)8-11/h5-6,8,18-19H,3-4,7H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMDJIRPSAXGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCCNC(=O)C2=CC(=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643444.png)
![N-[(3,5-difluorophenyl)methyl]-2-(2-propan-2-ylimidazol-1-yl)acetamide](/img/structure/B7643450.png)
![(2S)-2-amino-1-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]-3-methylbutan-1-one;hydrochloride](/img/structure/B7643452.png)


![N-[(2-tert-butylsulfanylpyridin-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7643476.png)
![1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-[[1-(2-methylpropyl)imidazol-2-yl]methyl]urea](/img/structure/B7643481.png)
![N-[3-hydroxy-1-[methyl-[(3-methylthiophen-2-yl)methyl]amino]-1-oxobutan-2-yl]cyclopropanecarboxamide](/img/structure/B7643484.png)
![N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643489.png)
![N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-1-carboxamide](/img/structure/B7643496.png)
![N-[3-(4-hydroxyphenyl)propyl]-3-methylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7643512.png)

![3-[(2-Fluoro-3-methylphenoxy)methyl]-5-(oxan-4-yl)-1,2,4-oxadiazole](/img/structure/B7643529.png)